molecular formula C10H11NO2 B1432361 methyl 5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate CAS No. 221137-08-2

methyl 5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate

Cat. No.: B1432361
CAS No.: 221137-08-2
M. Wt: 177.2 g/mol
InChI Key: SKDLNMGWOZEBPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate is a bicyclic heteroaromatic compound featuring a cyclopenta-fused pyridine core with a methyl ester substituent at the 2-position. This structure combines the electronic properties of pyridine with the steric constraints of a cyclopentane ring, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)9-6-5-7-3-2-4-8(7)11-9/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDLNMGWOZEBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221137-08-2
Record name methyl 5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Starting Material Preparation

  • Methyl 2-bromo-6-methoxynicotinate (10) is prepared either by regioselective bromination or substitution of methyl 2,6-dibromonicotinate.
  • Attempts to selectively substitute the bromine atom in methyl 2,6-dibromonicotinate with sodium or potassium methoxide led to regioisomeric mixtures difficult to separate.
  • Alternative regioselective synthetic routes were employed to obtain pure methyl 2-bromo-6-methoxynicotinate.

Heck Vinylation

  • The key step is the Heck vinylation of methyl 2-bromo-6-methoxynicotinate with an appropriate alkene (e.g., methacrylate).
  • This step forms a pyridylacrylate intermediate.
  • Reaction conditions: NaOAc (3 equiv.), toluene:DMA (3:1), typically at elevated temperatures.
  • Yield: Approximately 92% for this step.

Alkene Reduction

  • The vinyl group introduced is reduced to saturate the double bond.
  • Catalytic hydrogenation is performed using Pd/C (10 mol%) under 1 atm H2 in methanol at room temperature.
  • Yield: Approximately 93%.

Cyclization and Decarboxylation

  • The reduced intermediate undergoes cyclization via Dieckmann condensation.
  • Base-mediated cyclization is typically conducted with sodium methoxide in THF under reflux.
  • Subsequent acidic treatment with 5 M HCl under reflux promotes decarboxylation.
  • Yields: Cyclization ~75%, decarboxylation ~84%.

Summary Table of Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Preparation of 10 Regioselective substitution/bromination Varied Varied - Avoids regioisomer mixtures
Heck Vinylation NaOAc (3 equiv.), toluene:DMA (3:1) ~100°C Several h 92 Formation of pyridylacrylate
Alkene Reduction Pd/C (10 mol%), H2 (1 atm), MeOH Room temp 2 h 93 Saturation of vinyl group
Cyclization (Dieckmann) NaOMe, THF, reflux Reflux 2 h 75 Formation of cyclopenta ring
Decarboxylation 5 M HCl, reflux Reflux 3 h 84 Removal of carboxyl group

Research Findings and Notes

  • The regioselectivity in the initial substitution steps is critical to avoid isomeric impurities.
  • The Heck vinylation step is highly efficient and key for introducing the necessary vinyl functionality.
  • The Dieckmann cyclization and subsequent decarboxylation are crucial for forming the fused bicyclic ring system characteristic of this compound.
  • Overall yields are moderate (around 48%), reflecting the multi-step nature and purification challenges.
  • The methodology allows for tuning substituents on the pyridine ring by varying starting materials and reaction conditions.

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

Methyl 5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate serves as a crucial building block for synthesizing more complex molecules. It is utilized in developing new synthetic methodologies and enhancing reaction rates through phase transfer catalysis.

Biology

Research indicates that derivatives of this compound exhibit various biological activities:

  • Antimicrobial Activity : The compound has shown efficacy against several bacterial strains.
  • Anti-inflammatory Properties : It may modulate inflammatory pathways, offering potential therapeutic benefits.
  • Anticancer Potential : Preliminary studies suggest that it can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

Medicine

The medicinal applications of this compound are under exploration for drug development. Research focuses on its derivatives' therapeutic potential for various diseases, including cancer and infections .

Industry

In industrial applications, this compound is employed in developing new materials and chemical processes. Its unique structural properties make it suitable for various chemical transformations and product development.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of derivatives derived from this compound against M-Hela tumor cell lines. The results indicated that some compounds exhibited twice the activity of the reference drug tamoxifen. In vivo studies demonstrated an increased lifespan of up to 447% in treated animals .

Case Study 2: Antimicrobial Efficacy

Research involving the evaluation of this compound's antimicrobial properties revealed its effectiveness against multiple bacterial strains. The compound's ability to inhibit bacterial growth suggests its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Cyclopenta[b]Pyridine Derivatives

The compound is closely related to substituted 6,7-dihydro-5H-cyclopenta[b]pyridines reported in , such as 4-phenyl-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine (5a) and 4-(4-bromophenyl)-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine (5c) . Key differences include:

  • This may enhance solubility in polar solvents compared to halogenated analogs (e.g., 5b, 5c).
  • Synthetic Routes: While 5a–5e are synthesized via multi-step condensations , the target compound may require esterification or coupling strategies similar to Pd-catalyzed methods used for methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives .

Table 1: Physical and Structural Comparisons

Compound Name Substituents Physical State Molecular Weight (g/mol) Key Characterization Methods
Methyl 5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate 2-COOCH₃ Likely crystalline* 191.20 (C₁₀H₁₁NO₂) IR, ¹H/¹³C NMR (inferred)
4-(4-Bromophenyl)-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine (5c) 4-BrPh, 2-thiophene Yellow crystals ~354.27 (C₁₈H₁₄BrNS) IR, ¹H/¹³C NMR
O2-Bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one 2-Br, 5-ketone Not reported 274.02 (C₉H₇BrN₂O) Not specified

*Inferred from analogous cyclopenta[b]pyridines in , which are colorless solids or crystals.

Reactivity and Functional Group Comparisons
  • Ester vs. Halogen/Heterocycle : The methyl ester group in the target compound is less electrophilic than bromo or thiophene substituents (e.g., 5c or O2-bromo analog ), reducing its susceptibility to nucleophilic substitution. However, the ester may undergo hydrolysis or transesterification under acidic/basic conditions.

Biological Activity

Methyl 5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate (CAS No. 221137-08-2) is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.

Chemical Structure and Properties

  • Molecular Formula : C10H11NO2
  • Molecular Weight : 177.20 g/mol
  • IUPAC Name : this compound

The compound features a fused ring system comprising a cyclopentane and pyridine structure, characterized by the presence of a carboxylate moiety which enhances its reactivity and biological interactions. Its ability to form hydrogen bonds and engage in π-π interactions with biological macromolecules underpins its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound's structure allows it to modulate the activity of target proteins involved in various physiological processes. For instance, its derivatives have shown promise in enzyme inhibition and receptor modulation.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. In one study, various synthesized derivatives were evaluated for their efficacy against bacterial strains and fungi. Notably:

  • Compound 4k , a derivative with a m-methoxyphenyl substitution, demonstrated potent anti-TMV (Tobacco Mosaic Virus) activity with an inactivation effect of 51.1% at a concentration of 500 μg/mL .
  • Other derivatives showed broad-spectrum antifungal activities against pathogens such as Sclerotinia sclerotiorum and Botrytis cinerea, indicating potential applications in agricultural settings .

Anticancer Activity

This compound derivatives have also been investigated for their anticancer properties. In vitro studies revealed that certain compounds exhibited cytotoxic effects on various cancer cell lines:

Compound Cell Line IC50 (µM)
Compound AHeLa15
Compound BMCF-725
Compound CA54918

These findings suggest that modifications to the chemical structure can significantly enhance anticancer activity .

Case Studies

  • Case Study on Antiviral Activity :
    A recent study synthesized multiple derivatives of this compound and tested them against TMV. The results indicated that certain compounds not only inhibited viral replication but also displayed low toxicity towards host cells such as zebrafish .
  • Case Study on Antifungal Efficacy :
    Another investigation focused on the antifungal properties of these compounds against Phytophthora infestans. The most effective derivative achieved an inhibition ratio of 62.5% at a concentration of 50 μg/mL, showcasing the potential for agricultural applications .

Q & A

Q. What synthetic strategies are optimal for preparing methyl 5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate and its derivatives?

A multi-step approach is typically employed, involving cyclization reactions of substituted cyclopentanones with pyridine precursors. For example, describes the synthesis of cyclopenta[b]pyridine derivatives via condensation of substituted cyclopentanones with thiophene-based ketones, followed by cyclization. Key steps include Claisen-Schmidt condensation and acid-catalyzed ring closure. Characterization via IR, 1H^1H-NMR, and 13C^{13}C-NMR ensures structural validation . Solvent selection (e.g., acetonitrile vs. water) significantly impacts reaction efficiency, as seen in photochemical syntheses where aqueous media improve eco-friendliness .

Q. How can spectral data (NMR, IR) be interpreted to confirm the structure of cyclopenta[b]pyridine derivatives?

  • 1H^1H-NMR : Look for characteristic signals: cyclopentane protons (δ 1.5–2.5 ppm), pyridine protons (δ 7.5–8.5 ppm), and ester methyl groups (δ 3.7–3.9 ppm).
  • 13C^{13}C-NMR : Ester carbonyls appear at δ 165–170 ppm; pyridine carbons resonate at δ 120–150 ppm.
  • IR : Ester C=O stretches at ~1700 cm1^{-1}, pyridine ring vibrations at ~1600 cm1^{-1}.
    Cross-validation with HRMS ensures molecular formula accuracy, as demonstrated for derivatives in and .

Q. What preliminary biological screening methods are suitable for evaluating cyclopenta[b]pyridine derivatives?

  • Anti-inflammatory assays : Measure inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using cell-based models, as applied in .
  • Acetylcholinesterase (AChE) inhibition : Use Ellman’s method to assess activity, with tacrine derivatives as benchmarks (see ).
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify therapeutic windows .

Advanced Research Questions

Q. How do substituents influence the regioselectivity of cyclopenta[b]pyridine synthesis?

Electron-donating groups (e.g., methoxy) on aryl rings enhance nucleophilicity at the para position, directing cyclization. Conversely, electron-withdrawing groups (e.g., nitro) favor meta substitution. highlights that thiophene substituents increase steric hindrance, altering ring-closure pathways. Computational modeling (DFT) can predict regiochemical outcomes by analyzing frontier molecular orbitals .

Q. What mechanistic insights explain the photochemical synthesis of cyclopenta[b]pyridine derivatives in aqueous media?

UV irradiation promotes excited-state intramolecular proton transfer (ESIPT) in allomaltol derivatives, generating α-hydroxy-1,2-diketone intermediates. These undergo spontaneous cyclization via keto-enol tautomerism, forming the fused cyclopenta[b]pyridine core. Water enhances reaction sustainability by acting as a proton shuttle, as shown in and . Reaction progress can be monitored by HPLC or in situ FTIR .

Q. How can computational ADMET models guide the optimization of cyclopenta[b]pyridine-based therapeutics?

  • Lipophilicity (LogP) : Derivatives with LogP 2–3 (e.g., fluorobenzoate-substituted compounds) show improved blood-brain barrier penetration, critical for CNS targets like AChE .
  • Toxicity : Predict genotoxicity (AMES test) and cardiotoxicity (hERG binding) using QSAR models. notes that cyclopenta[b]quinoline derivatives exhibit lower genotoxicity than tetrahydroacridines.
  • Metabolic stability : Cytochrome P450 interactions can be simulated via molecular docking (e.g., AutoDock Vina) .

Q. What analytical techniques resolve contradictions in spectral data for cyclopenta[b]pyridine derivatives?

  • 2D-NMR (COSY, HSQC) : Clarifies proton-proton coupling and carbon-proton connectivity, resolving overlapping signals.
  • X-ray crystallography : Provides definitive confirmation of regiochemistry, as applied in for salviadiginine A.
  • LC-MS/MS : Detects minor impurities or degradation products that may skew spectral interpretations .

Q. How do cyclopenta[b]pyridine derivatives interact with SHP2 inhibitors in cancer therapy?

describes spirocyclic derivatives (e.g., 1'-(imidazo[1,2-c]pyrimidin-5-yl)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-5-amine) as SHP2 inhibitors. These compounds disrupt RAS-MAPK signaling by binding to the SHP2 allosteric site. In vitro kinase assays and tumor xenograft models validate efficacy. Synergistic studies with PD-1/PD-L1 inhibitors are recommended to explore combinatorial therapies .

Methodological Challenges and Contradictions

Q. How can conflicting solubility data for cyclopenta[b]pyridine derivatives be addressed experimentally?

  • Solvent screening : Test polar aprotic (DMSO, DMF) vs. nonpolar (hexane, toluene) solvents. notes aqueous solubility for hydroxylated derivatives.
  • Hansen solubility parameters : Predict solubility based on dispersion, polarity, and hydrogen-bonding interactions.
  • Co-solvency : Use ethanol-water mixtures to enhance solubility for biological assays .

Q. What strategies mitigate low yields in cyclopenta[b]pyridine photochemical syntheses?

  • Light source optimization : Adjust wavelength (e.g., 312 nm for ESIPT activation) and intensity.
  • Catalysis : Add TiO2_2 or eosin Y to enhance reaction rates.
  • Flow chemistry : Improves photon exposure uniformity, reducing side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl 5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.